DIETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Description
DIETHYL 2-AMINO-4-(3-CHLOROPHENYL)-1-(2,4-DIFLUOROPHENYL)-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a structurally complex hexahydroquinoline derivative featuring:
- A hexahydroquinoline core with a ketone group at position 3.
- 3-chlorophenyl and 2,4-difluorophenyl substituents at positions 4 and 1, respectively.
- A 2-thienyl group at position 5.
- Two ethyl ester groups at positions 3 and 4.
Its diethyl ester groups may enhance lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
diethyl 2-amino-4-(3-chlorophenyl)-1-(2,4-difluorophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27ClF2N2O5S/c1-3-40-30(38)25-19(23-9-6-12-42-23)15-22-26(28(25)37)24(16-7-5-8-17(32)13-16)27(31(39)41-4-2)29(35)36(22)21-11-10-18(33)14-20(21)34/h5-14,19,24-25H,3-4,15,35H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRGECIWPQAGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=C(C=C(C=C3)F)F)N)C(=O)OCC)C4=CC(=CC=C4)Cl)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27ClF2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in the Hexahydroquinoline Family
The table below compares structural features and biological activities of the target compound with other hexahydroquinoline derivatives:
Key Observations :
- The 3-chlorophenyl and 2,4-difluorophenyl groups in the target compound may enhance steric and electronic interactions with hydrophobic enzyme pockets compared to nitrile-containing analogues .
Impact of Substituent Variations
- Chlorophenyl vs.
- Difluorophenyl vs. Trifluoromethylphenyl :
- The 2,4-difluorophenyl group in the target compound balances lipophilicity and polarity, while trifluoromethylphenyl () maximizes electron withdrawal, which may affect target selectivity .
- Diethyl Esters vs. Methyl/Pentyl Esters :
- Diethyl esters (target compound) provide intermediate lipophilicity compared to methyl (higher polarity) or pentyl (higher lipophilicity) esters, influencing pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
